2-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoylamino]acetic acid
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Overview
Description
2-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoylamino]acetic acid is a complex organic compound that belongs to the benzotriazine family. This compound is characterized by the presence of a benzotriazinone ring, which is a tricyclic structure containing nitrogen atoms. It is known for its diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoylamino]acetic acid typically involves multiple steps. One common method includes the reaction of 4-oxo-1,2,3-benzotriazine with a suitable acylating agent to form the intermediate compound. This intermediate is then reacted with glycine or its derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoylamino]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoylamino]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as drug development and formulation.
Industry: It is used in the synthesis of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 2-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoylamino]acetic acid involves its interaction with specific molecular targets and pathways. The benzotriazinone ring structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-1,2,3-benzotriazin-3(4H)-yl)acetic acid: Similar in structure but differs in the acetic acid moiety.
3-(Diethoxy-phosphoryloxy)-1,2,3-benzotriazin-4(3H)-one: Contains a phosphoryloxy group instead of the acetic acid moiety
Uniqueness
2-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoylamino]acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and medicinal chemistry .
Properties
CAS No. |
111698-93-2 |
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Molecular Formula |
C12H12N4O4 |
Molecular Weight |
276.25 g/mol |
IUPAC Name |
2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]acetic acid |
InChI |
InChI=1S/C12H12N4O4/c17-10(13-7-11(18)19)5-6-16-12(20)8-3-1-2-4-9(8)14-15-16/h1-4H,5-7H2,(H,13,17)(H,18,19) |
InChI Key |
AIIZXACQGJADRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCC(=O)O |
solubility |
20.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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